3-Fluorobutan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

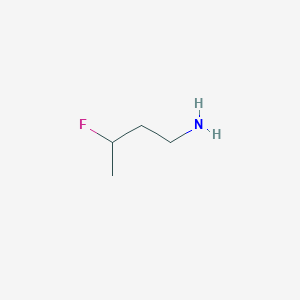

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C4H10FN |

|---|---|

Poids moléculaire |

91.13 g/mol |

Nom IUPAC |

3-fluorobutan-1-amine |

InChI |

InChI=1S/C4H10FN/c1-4(5)2-3-6/h4H,2-3,6H2,1H3 |

Clé InChI |

LMRNCVNWJNBQNO-UHFFFAOYSA-N |

SMILES canonique |

CC(CCN)F |

Origine du produit |

United States |

Computational and Theoretical Studies on 3 Fluorobutan 1 Amine and Fluorinated Amines

Quantum Chemical Calculations (DFT, SCS-MP2, wB97X-D)

A variety of quantum chemical methods are employed to study fluorinated amines. Density Functional Theory (DFT) is a widely used approach, with numerous functionals available. researchgate.net For instance, the M06-2X functional is often used for geometry optimizations and frequency calculations, while the wB97X-D functional is noted for its inclusion of dispersion corrections, which are important for non-covalent interactions. rsc.orgnottingham.ac.ukchemrxiv.org The B3LYP functional, sometimes with dispersion corrections (B3LYP-D3), is another common choice. rsc.orgnih.gov The choice of functional can significantly impact calculated properties, such as complexation energies and singlet-triplet energy gaps. nih.gov

Beyond DFT, ab initio methods like Møller-Plesset perturbation theory (MP2) and its spin-component scaled variant (SCS-MP2) offer higher levels of theory for more accurate energy calculations. rsc.org For specific properties like optical rotation, methods such as time-dependent DFT (TDDFT) with long-range corrected functionals (like CAM-B3LYP) and the second-order approximate coupled-cluster singles and doubles (CC2) method are utilized. acs.org The selection of an appropriate basis set, such as Pople-style (e.g., 6-31G*) or correlation-consistent (e.g., aug-cc-pVTZ) sets, is also crucial for obtaining reliable results. rsc.orgnottingham.ac.uk These computational tools are instrumental in elucidating reaction mechanisms, characterizing transition states, and analyzing conformational preferences. rsc.orgresearchgate.netnih.gov

Conformational Analysis and Isomerism

The three-dimensional structure of 3-Fluorobutan-1-amine is determined by rotation around its single bonds, leading to various conformers with different energies. The presence of the electronegative fluorine atom and the amino group introduces complex stereoelectronic interactions that dictate the most stable conformations. Computational studies on analogous compounds, such as 3-fluorobutan-2-one and 3,3-difluorobutan-2-one, have been used to analyze conformational isomerism through techniques like NMR spectroscopy combined with ab initio calculations and solvation theory. rsc.org For related fluorinated ketones, theoretical calculations have been essential in identifying the number of stable conformers and their relative energies. auremn.org.br

A key factor governing the conformation of vicinally substituted fluoroalkanes like this compound is the fluorine gauche effect. This phenomenon describes the tendency for a fluorine atom to prefer a gauche orientation (a 60° dihedral angle) relative to another electronegative substituent or electron-withdrawing group across a C-C bond, rather than the sterically less hindered anti conformation (180°). nih.govd-nb.info This preference is attributed to a combination of stabilizing hyperconjugative and electrostatic interactions. d-nb.info

In β-fluoroamines, the gauche effect is particularly pronounced when the amine is protonated. beilstein-journals.org The electrostatic attraction between the positively charged ammonium (B1175870) group and the partially negative fluorine atom strongly stabilizes the gauche conformer. beilstein-journals.orgresearchgate.net For example, calculations on protonated 2-fluoroethylamine show the gauche conformer is significantly more stable (by 5.8 kcal/mol) than the anti conformer. researchgate.net This electrostatic gauche effect is generally stronger than the classical gauche effect observed in molecules like 1,2-difluoroethane, which is primarily driven by hyperconjugation. researchgate.net

Table 1: Illustrative Calculated Energy Differences for Gauche vs. Anti Conformers in Fluorinated Systems (This table presents data from related compounds to illustrate the principles applicable to this compound)

| Compound | Conformer | Relative Energy (kcal/mol) | Primary Driving Force |

| 1,2-Difluoroethane | Gauche | -1.0 | Hyperconjugation |

| 1,2-Difluoroethane | Anti | 0.0 | - |

| Protonated 2-Fluoroethylamine | Gauche | -5.8 | Electrostatic Attraction |

| Protonated 2-Fluoroethylamine | Anti | 0.0 | - |

Note: Data is illustrative and sourced from literature on model compounds to demonstrate the gauche effect. researchgate.net

In addition to the gauche effect, intramolecular hydrogen bonds (IMHBs) can play a role in stabilizing specific conformations of this compound. An IMHB could potentially form between the amine's hydrogen atoms and the fluorine atom (N-H···F). However, the C-F bond is a weak hydrogen bond acceptor. acs.org Theoretical and experimental studies on related molecules like 2-fluoroethanol (B46154) and 3-fluoro-1,2-propanediol suggest that F···H-O hydrogen bonding is often weak or absent, and that hyperconjugative interactions are the dominant factor in determining conformational preference. researchgate.net The absence of experimental coupling between fluorine and hydroxyl hydrogens in some fluorinated alcohols has been cited as evidence against significant IMHB formation. researchgate.net

Conversely, in the protonated form of this compound, a stronger charge-assisted hydrogen bond (N⁺-H···F) is more likely and contributes to the electrostatic component of the gauche effect. beilstein-journals.orgresearchgate.net Studies on other amino alcohols, such as 3-aminopropanol and 4-aminobutanol, have shown that strong intramolecular hydrogen bonding can significantly influence their conformation and reduce their tendency for intermolecular association. researchgate.netrsc.org

Table 2: Illustrative Parameters for Intramolecular Hydrogen Bonds in Amino Alcohols (This table presents data from related compounds to illustrate the principles applicable to this compound)

| Compound | Interaction | H-bond Distance (Å) | Calculated Energy (kcal/mol) |

| 4-Aminobutanol | O-H···N | 1.891 | N/A |

| 5-Aminopentanol | O-H···N | - | - |

| Protonated DMANs | N⁺-H···N | - | - |

Note: Data is illustrative and sourced from literature on model compounds like amino alcohols and proton sponges. researchgate.netsemanticscholar.org

Stereoelectronic interactions, particularly hyperconjugation, are fundamental to understanding the conformational preferences of fluorinated amines. nih.gov Hyperconjugation involves the delocalization of electron density from a filled bonding orbital (σ) or a non-bonding lone pair (n) into an adjacent empty antibonding orbital (σ). In this compound, the most significant of these interactions is the donation of electron density from σ C-H bonds into the low-lying σ C-F antibonding orbital (σC-H → σ*C-F). nih.govbeilstein-journals.org

This interaction is maximized when the C-H and C-F bonds are anti-periplanar (180° apart), which is the arrangement found in a gauche conformation of the F-C-C-N backbone. beilstein-journals.org This stabilizing orbital overlap is a primary driver of the gauche effect. nih.gov Natural Bond Orbital (NBO) analysis is a computational technique frequently used to identify and quantify these hyperconjugative interactions. d-nb.info Other relevant interactions can include σC-H → σC-N and nN → σC-C, which collectively influence the rotational energy profile and the stability of different isomers. rsc.orgresearchgate.net

Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions involving fluorinated amines. DFT studies have been used to interrogate the mechanisms of various transformations, including palladium-catalyzed C-H fluorination of aliphatic amines, copper-catalyzed decarboxylative cyanations, and silver-mediated deconstructive fluorination of cyclic amines. nih.govresearchgate.netrsc.org

These computational models allow researchers to map out entire reaction pathways, identify key intermediates, and calculate the energetics of each step. nih.gov For example, DFT calculations were used to probe the mechanism for the synthesis of N-perfluoro-tert-butyl secondary amines, confirming the involvement of a difluoromethyl imine intermediate and the subsequent addition-elimination processes. nih.gov By comparing the energy profiles of competing pathways, the most likely mechanism can be determined, providing insights that guide further experimental work and reaction optimization. chinesechemsoc.org

A critical aspect of mechanistic studies is the characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. Locating and analyzing the geometry and energy of a transition state allows for the calculation of the activation energy (energy barrier) of a reaction step. nih.gov Computational methods are used to optimize the geometry of the TS, which is confirmed by the presence of a single imaginary frequency in a frequency calculation. nottingham.ac.uk

For instance, in studies of palladium-catalyzed C-N coupling of fluoroalkylamines, the transition state for the turnover-limiting reductive elimination step was identified and its energy calculated. nih.gov Similarly, in the Pd-catalyzed γ-C(sp³)–H fluorination of free amines, computational studies revealed that the reaction proceeds through a Pd(II)/Pd(IV) cycle, with the oxidative addition of the fluorinating agent to the palladium center being the turnover-determining transition state. nih.gov These calculations provide a quantitative understanding of reaction kinetics and selectivity. researchgate.netchinesechemsoc.org

Table 3: Illustrative Calculated Free Energy Barriers for Reaction Steps Involving Fluorinated Amines (This table presents data from related reactions to illustrate the principles of transition state analysis)

| Reaction Type | Elementary Step | System | Calculated Barrier (kcal/mol) |

| Pd-catalyzed C-H Fluorination | C-H Cleavage | Free Aliphatic Amine | 4.5 |

| Annulation of :CF₂ | Nucleophilic Attack | 2-Aminoarylketone | 1.7 |

| Deconstructive Fluorination | C-C Cleavage/Fluorination | N-benzoylated cyclic amine | 18.3 |

Note: Data is illustrative and sourced from literature on various reactions involving fluorinated amines and related substrates. nih.govnih.govchinesechemsoc.org

Energy Barriers and Energetic Spans

Computational studies, particularly those employing the energetic span model, provide significant insights into the kinetics of reactions involving fluorinated amines. nih.govacs.orgresearchgate.net This model is crucial for calculating the turnover frequency (TOF) of a catalytic cycle directly from a computed energy profile. nih.govacs.orgresearchgate.net The TOF is determined by the energetic span (δE), which represents the energy difference between the TOF-determining intermediate (TDI) and the TOF-determining transition state (TDTS). nih.govacs.org It is important to note that the rate-determining step is not a single step but rather a result of the energetic difference between these two key states. acs.org

The presence of additives and the nature of the reactants can significantly influence these energy barriers. For example, in the SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) reaction of methanesulfonyl fluoride with methylamine, the presence of an amine base was found to lower the reaction barrier. acs.org In the silver(I)-mediated deconstructive fluorination of cyclic amines, electron-donating groups on the N-benzoyl ring can lower the energy barrier for the hydrogen-atom-transfer/fluorine-atom-transfer coupling. nih.gov Conversely, electron-withdrawing groups increase the energy barriers for both iminium ion formation and the subsequent β-C–C cleavage/fluorination. nih.gov

Interactive Table: Calculated Energy Barriers in Fluorination Reactions

| Reaction | Step | Energy Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| Pd-catalyzed γ-C(sp³)–H fluorination of free amines nih.gov | Oxidative Addition | Turnover-determining | SMD(solvent)/B3LYP-D3/6–31G** |

| Fluorination of 2-aminoarylketones with :CF2 chinesechemsoc.org | Electrophilic attack by amine | 1.7 | M06/MeCN |

| Fluorination of 2-aminoarylketones with :CF2 chinesechemsoc.org | Intramolecular C-F substitution | 23.5 | M06/MeCN |

| Silver(I)-mediated deconstructive fluorination of (p-NH₂)-N-benzoylated cyclic amine nih.gov | HAT/FAT coupling | 4.3/3.8 | Not specified |

| Silver(I)-mediated deconstructive fluorination of (p-NO₂)-N-benzoylated cyclic amine nih.gov | Iminium ion formation | 10.7/12.1 | Not specified |

Active Intermediate Identification

The identification of active intermediates is crucial for understanding the mechanisms of reactions involving fluorinated amines. Computational and experimental studies have shed light on the nature of these transient species.

In many reactions involving N-fluoro compounds, the mechanism is still a subject of debate, with possibilities including SN2 and single-electron transfer (SET) pathways. wikipedia.org For instance, in the silver(I)-mediated deconstructive fluorination of cyclic amines, computations suggest that the reaction can proceed through a two-state reactivity mechanism or a classical SET mechanism, depending on the electronic properties of the substrate. nih.gov With electron-donating groups, a triplet electronic state of an intermediate becomes more stable, favoring the SET mechanism. nih.gov

The formation of fluoroiminium species is a common feature in the chemistry of fluoroalkyl amines. mdpi.com These highly electrophilic intermediates are generated through the weakening of the C-F bond by negative hyperconjugation from the nitrogen lone pair. mdpi.com Although often not directly observable, their existence is inferred from the reaction products. mdpi.com Lewis acid activation can fully shift the equilibrium towards the fluoroiminium form. mdpi.com

In the N-perfluoroalkylation of nitrosoarenes, labile N-perfluoroalkylated hydroxylamines are formed as intermediates. nih.govacs.org These are not typically isolable but can be controllably converted to various products. nih.govacs.org A proposed mechanism involves the formation of an oxaziridine (B8769555) intermediate via defluorination, which then undergoes further transformations. nih.govacs.org

In the synthesis of 3-fluorinated oxindoles from 2-aminoarylketones and difluorocarbene, a zwitterionic indoliniumolate intermediate is formed after the initial C-C bond formation. chinesechemsoc.org This is followed by the formation of an indole (B1671886) epoxide intermediate after fluoride elimination. chinesechemsoc.org

Interactive Table: Identified and Proposed Intermediates in Fluorinated Amine Reactions

| Reaction | Intermediate(s) | Evidence/Method of Identification |

|---|---|---|

| Silver(I)-mediated deconstructive fluorination of cyclic amines nih.gov | Triplet state species | Computational studies |

| Reactions of fluoroalkyl amino reagents (FARs) mdpi.com | Fluoroiminium ions | Inferred from reactivity and products, Lewis acid activation |

| N-perfluoroalkylation of nitrosoarenes nih.govacs.org | N-perfluoroalkylated hydroxylamines, oxaziridines | Trapping experiments, proposed mechanism |

| Synthesis of 3-fluorinated oxindoles chinesechemsoc.org | Zwitterionic indoliniumolate, indole epoxide | DFT calculations |

Origin of Chemo-, Regio-, and Stereoselectivity

The chemo-, regio-, and stereoselectivity of fluorination reactions are governed by a combination of steric, electronic, and stereoelectronic factors. Computational studies have been instrumental in elucidating the origins of selectivity in these complex transformations.

Stereoselectivity in fluorination reactions is often dictated by the structure of the substrate, the nature of the fluorinating agent, and the reaction conditions. numberanalytics.com In organocatalyzed enantioselective fluorinations, for example, the stereoselectivity is determined by the orientation of the C=C bond in the enamine intermediate relative to the substituent on the pyrrolidine (B122466) ring of the catalyst. nih.gov The chiral catalyst effectively shields one face of the reacting double bond. nih.gov DFT calculations have shown a strong correlation between the calculated and experimentally observed enantiomeric excess. nih.gov

In the fluorination of chiral α-bromoamides with AgF, the reaction proceeds with retention of configuration. researchgate.net DFT calculations suggest a double-inversion pathway involving the formation of an aziridinone (B14675917) intermediate. researchgate.net The stereochemical outcome of the subsequent ring-opening depends on the steric bulk of the substituents on the amide. researchgate.net

Regioselectivity is also a critical aspect. For instance, in the chemo-enzymatic fluorination of organic compounds, the regioselectivity of hydroxylation, the first step, can be altered by engineering the P450 enzyme catalyst. nih.gov This allows for the selective fluorination of otherwise unactivated sites. nih.gov

Chemoselectivity is exemplified in the synthesis of (E)-boryl-substituted allyl fluorides via electrophilic fluorodesilylation. organic-chemistry.org The reaction proceeds with high chemoselectivity, tolerating various functional groups. organic-chemistry.org The proposed mechanism involves an SE2'-type addition of the fluorinating agent. organic-chemistry.org Similarly, the tetrafunctionalization of fluoroalkynes demonstrates high chemo-, regio-, and stereoselectivity, where the fluorine atom acts as a detachable "activator". rsc.org

Solvation Effects on Molecular Structure and Reactivity

Solvation plays a pivotal role in the reactivity of fluorinated amines and the outcome of fluorination reactions. The high solvation energy of the fluoride anion and its strong hydrogen bonding ability can render it weakly nucleophilic in certain solvents. nottingham.ac.uk

In nucleophilic fluorination reactions using KF and crown ethers in aprotic solvents like acetonitrile, the fluoride ion is weakly solvated, leading to high reactivity but low selectivity. acs.org The addition of hydrogen-bond-donating species, such as fluorinated alcohols, can preferentially solvate the fluoride ion. acs.org This hydrogen bonding increases the solubility of the KF salt and makes the fluoride ion less basic, thereby favoring the SN2 reaction over the E2 elimination pathway. acs.org Computational studies have shown that the free energy barriers for the SN2 and E2 pathways are significantly affected by the presence of these alcohol co-solvents. acs.org

The pKa of fluorinated amines is also strongly influenced by solvation. Fluorination generally decreases the basicity of an amine, and this effect is additive. nottingham.ac.uk The magnitude of the pKa decrease lessens as the distance between the fluorine atom and the amine group increases. nottingham.ac.uk

Computational studies on 1,4-diamino-3-fluorobutane have shown that the presence of a fluorine atom shortens and strengthens the adjacent C-C and C-N bonds. dtic.mil These structural changes, along with the electronic effects of fluorine, will undoubtedly be influenced by the surrounding solvent molecules, thereby affecting the molecule's reactivity. The choice of solvent is therefore a critical parameter in controlling the outcome of reactions involving fluorinated amines. researchgate.net

Molecular Modeling and Simulation

Force Field Development for Fluorinated Systems

Accurate molecular modeling and simulation of fluorinated compounds, including this compound, heavily rely on the quality of the underlying force fields. The development of transferable and accurate force fields for fluorinated systems is an active area of research.

A common approach to force field development involves a combination of quantum mechanical (QM) calculations and empirical parameterization against experimental data. tandfonline.com For instance, in the development of a force field for perfluoroethers, ab initio QM calculations were used to obtain partial charges and to define the intramolecular torsional and bending potentials. tandfonline.com The van der Waals parameters, typically described by a Lennard-Jones potential, were then optimized to reproduce experimental vapor-liquid equilibrium data. tandfonline.com

The General Amber Force Field (GAFF) is another widely used force field that has been parameterized for a broad range of organic molecules. ambermd.org GAFF defines specific atom types to account for different chemical environments. For halogens like fluorine, a single atom type is often used initially, with more specific types introduced as needed to improve accuracy. ambermd.org

More recent efforts focus on developing physics-based molecular force fields, such as PMFF, which aim to improve the accuracy of protein simulations and ligand docking. acs.org These force fields often include specific parameters for common elements found in drug-like molecules, including fluorine. The development of customized parameters for specific fluorinated ligands can now be automated using machine learning techniques, which is crucial for high-throughput screening and drug design. nih.gov

Intermolecular Interactions Involving Fluorine

The nature of intermolecular interactions involving fluorine is a topic of considerable debate and research. While fluorine's high electronegativity suggests it should be a strong hydrogen bond acceptor, it is generally considered a weak one. nih.gov However, C-H···F hydrogen bonds are known to play a significant role in the structure and properties of fluorinated compounds. rsc.org

Computational and experimental charge density analyses have been used to characterize weak but significant C-F···F-C and C-H···F-C interactions. rsc.org The topological analysis of electron densities indicates that these interactions are of a closed-shell type. rsc.org The electrostatic potential can reveal the attractive nature of these interactions. rsc.org

In the context of protein-ligand interactions, fluorine can form hydrogen bonds with various donors, including OH, NH, and CH groups. nih.gov Statistical analysis of the Protein Data Bank (PDB) shows that the energy of these F-containing hydrogen bonds is more dependent on the donor-acceptor distance than on the angle. nih.gov

The presence of fluorine can also lead to other types of non-covalent interactions. For example, interactions between fluorinated groups and aryl rings are important in protein-ligand binding. nih.gov Furthermore, the introduction of fluorine can disrupt water networks in biological systems, leading to significant entropic effects that can influence binding affinity. nih.gov Understanding these diverse intermolecular interactions is critical for the rational design of fluorinated molecules with desired properties.

Applications in Organic Synthesis Excluding Medicinal/biological Applications of the Final Product

As Chiral Building Blocks

The demand for enantiomerically pure compounds, particularly in the development of agrochemicals and materials science, has driven the need for readily available chiral building blocks. enamine.netnih.gov Chiral amines are a cornerstone of asymmetric synthesis, serving as synthons that introduce a defined stereocenter into a target molecule. sigmaaldrich.com 3-Fluorobutan-1-amine, in its enantiopure forms, ((R)-3-fluorobutan-1-amine and (S)-3-fluorobutan-1-amine), is a prime example of such a building block.

The synthesis of these chiral β-fluoro amines itself is a significant area of research. nih.gov Enantioselective methods are required to produce the amine with high optical purity. One notable approach involves the catalyzed addition of α-fluoro nitroalkanes to imines, followed by a denitration step to yield the desired β-fluoro amine. nih.gov Another strategy is the tandem conjugate addition-fluorination of α,β-unsaturated esters using a chiral lithium amide and an electrophilic fluorine source like N-fluorobenzenesulfonimide. nih.gov

Once obtained in enantiopure form, this compound can be used to construct more complex chiral molecules. The primary amine group can act as a nucleophile to form new carbon-nitrogen bonds. For instance, it can participate in reductive amination reactions with aldehydes and ketones to generate chiral secondary amines, a transformation widely used in synthetic chemistry. sigmaaldrich.comlibretexts.org This allows for the transfer of its stereochemical information to a larger, more functionalized molecular framework.

Table 1: Selected Methodologies for the Synthesis of Chiral β-Fluoro Amines

| Method | Key Reagents | Key Features |

|---|---|---|

| Catalyzed Nitro-Mannich Reaction | Chiral Brønsted acid/base catalyst, α-fluoro nitroalkanes, imines | High diastereo- and enantioselection; versatile for various substituents. nih.gov |

| Conjugate Addition-Fluorination | Chiral lithium amide, α,β-unsaturated esters, N-fluorobenzenesulfonimide | Provides α-fluoro-β-amino esters with good diastereomeric ratios. nih.gov |

| Asymmetric Hydrogenation | Chiral metal catalysts (e.g., Ru-based), enamines or imines | Efficient for producing chiral amines via reduction of C=N bonds. nih.govdntb.gov.ua |

Precursors for Advanced Fluorinated Compounds

The functional versatility of this compound makes it an excellent starting material for synthesizing a diverse range of more complex fluorinated molecules. The primary amine is a synthetic handle that can be readily transformed into numerous other functional groups.

Standard organic transformations can be applied to the amine group to build molecular complexity while retaining the crucial C-F bond.

N-Alkylation and N-Arylation: The amine can undergo SN2 reactions with alkyl halides or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to produce secondary and tertiary amines. libretexts.orgnih.gov

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields fluorinated amides. These amides are structurally important and often exhibit different conformational and electronic properties compared to their non-fluorinated analogs.

Sulfonylation: Treatment with sulfonyl chlorides affords stable sulfonamides, a functional group prevalent in many areas of chemical science.

Conversion to Other Functional Groups: The primary amine can be a precursor to other functionalities. For example, it can be converted into isocyanates, ureas, or carbamates, each opening up further synthetic possibilities.

These transformations leverage the established reactivity of primary amines to create a library of advanced compounds where the 3-fluorobutyl moiety imparts specific properties, such as altered basicity, lipophilicity, and metabolic stability, due to the presence of the fluorine atom. nih.gov

Table 2: Synthetic Transformations of this compound

| Reaction Type | Reagent Class | Product Class | Significance |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Builds carbon skeleton, modulates amine basicity. libretexts.org |

| N-Arylation | Aryl Halides, Palladium Catalyst | N-Aryl Amines | Introduces aromatic systems. nih.gov |

| Acylation | Acyl Chlorides, Carboxylic Acids | Amides | Creates stable, neutral functional groups. |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Forms highly stable and electron-withdrawing groups. |

Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful synthetic paradigm that focuses on introducing chemical modifications at the final stages of a synthetic sequence. nih.govresearchgate.net This approach is highly efficient for rapidly generating analogs of a complex lead molecule to explore structure-activity relationships or fine-tune molecular properties. nih.gov this compound can be a key reagent in LSF strategies, primarily for introducing the 3-fluorobutylamino group onto a complex molecular scaffold.

Transition metal-catalyzed cross-coupling reactions are particularly well-suited for LSF. The Buchwald-Hartwig amination, for example, allows for the coupling of an amine with an aryl or heteroaryl halide or triflate. nih.gov In this context, a complex molecule containing an appropriate leaving group can be coupled with this compound to install the desired fluorinated fragment in one of the final synthetic steps. This avoids the need to carry the fluorinated piece through a lengthy, de novo synthesis.

Another LSF application is reductive amination, where a ketone or aldehyde on a complex substrate can be converted into an amine by reacting it with this compound in the presence of a suitable reducing agent like sodium triacetoxyborohydride. libretexts.org This reaction is often high-yielding and tolerates a wide range of functional groups, making it ideal for modifying intricate molecules at a late stage. These strategies highlight the utility of this compound not just as an initial building block, but as a versatile tool for molecular editing.

Table 3: Late-Stage Functionalization Reactions Incorporating this compound

| LSF Strategy | Substrate Functional Group | Catalyst/Key Reagent | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halide or Triflate | Palladium or Copper Catalyst | Aryl-Nitrogen nih.gov |

| Reductive Amination | Aldehyde or Ketone | Sodium Triacetoxyborohydride | Alkyl-Nitrogen libretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-Deficient Aryl Halide | Base | Aryl-Nitrogen |

Q & A

Q. Basic

- HPLC : C18 column with acetonitrile/water + 0.1% TFA.

- GC : Derivatize with trifluoroacetic anhydride for volatility.

- TLC : Silica gel (ethyl acetate/hexane 3:7) with UV visualization.

How can isotopic labeling (e.g., ¹⁵N) of this compound elucidate enzyme inhibition mechanisms?

Advanced

¹⁵N labeling tracks amine participation in enzyme binding via NMR/MS. ²H substitution at β-positions reveals kinetic isotope effects. Radiolabeled (¹⁴C) variants quantify metabolic turnover. Labeled precursors are used in reductive amination .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced

Density Functional Theory (DFT) at B3LYP/6-31G(d) models transition states. Solvent effects are incorporated via PCM. Fukui indices compare fluorine leaving-group tendencies. Software like Gaussian or ORCA validates experimental kinetics .

What spectroscopic techniques confirm the structure and purity of this compound?

Q. Basic

- ¹H/¹⁹F NMR : Identifies amine protons (δ 1.2–2.5 ppm) and fluorine environments (δ −210 to −230 ppm).

- IR : Detects N-H (~3300 cm⁻¹) and C-F (~1100 cm⁻¹) stretches.

- MS : Confirms molecular ions and fragmentation patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.